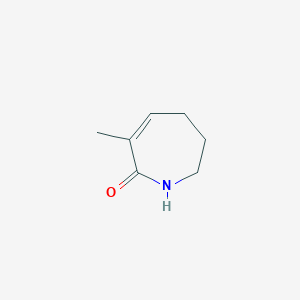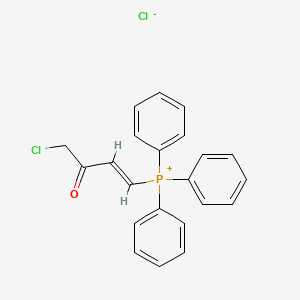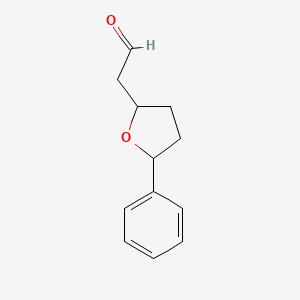
(2,5-Dioxopyrrolidin-1-yl) 12-methylsulfonothioyloxydodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxopyrrolidin-1-yl) 12-methylsulfonothioyloxydodecanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a sulfonothioate group, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 12-methylsulfonothioyloxydodecanoate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the sulfonothioate group separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 12-methylsulfonothioyloxydodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
(2,5-Dioxopyrrolidin-1-yl) 12-methylsulfonothioyloxydodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 12-methylsulfonothioyloxydodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonothioates and pyrrolidinone derivatives, such as:
- (2,5-Dioxopyrrolidin-1-yl) 12-methylsulfonylthioyloxydodecanoate
- (2,5-Dioxopyrrolidin-1-yl) 12-methylsulfonylthioyloxydodecanoate
Uniqueness
What sets (2,5-Dioxopyrrolidin-1-yl) 12-methylsulfonothioyloxydodecanoate apart is its unique combination of a pyrrolidinone ring and a sulfonothioate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research .
Propiedades
Fórmula molecular |
C17H29NO6S2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 12-methylsulfonothioyloxydodecanoate |
InChI |
InChI=1S/C17H29NO6S2/c1-26(22,25)23-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3 |
Clave InChI |
LANTVLVMVMDGOG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)OCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)

![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)








![1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12836309.png)

